1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene
Overview
Description
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is an organic compound with the molecular formula C13H9Cl3O It is a chlorinated aromatic compound that features both dichlorobenzene and chloromethylphenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene can be synthesized through a multi-step process involving the chlorination of benzene derivatives and subsequent etherification reactions. One common method involves the chlorination of 1,2-dichlorobenzene followed by the reaction with 4-(chloromethyl)phenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated aromatic rings to less chlorinated or dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Dechlorinated or partially dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-4-(chloromethyl)benzene
- 1,3-Dichloro-2-(chloromethyl)benzene
- 2,4-Dichloro-1-(chloromethyl)benzene
Uniqueness
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is unique due to the presence of both dichlorobenzene and chloromethylphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with simpler chlorinated benzenes.
Biological Activity
1,2-Dichloro-3-[4-(chloromethyl)phenoxy]benzene is a chlorinated aromatic compound with significant biological activity. Its complex structure, featuring a dichlorobenzene core and a phenoxy group with a chloromethyl substituent, allows it to interact with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential applications in medicine and industry, and relevant case studies.
- Molecular Formula : C₁₃H₉Cl₃O
- Molecular Weight : 287.57 g/mol
- Structural Characteristics : The compound contains two chlorine atoms on the benzene ring and a phenoxy group, which enhances its reactivity and interaction potential with biological molecules.
This compound acts primarily through its ability to form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can lead to either inhibition or activation of specific biochemical pathways depending on the target molecule involved. The chloromethyl group is particularly notable for its reactivity, which may contribute to mutagenic effects observed in some studies .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer activity. For instance, studies have shown that certain chlorinated compounds can inhibit the proliferation of various cancer cell lines including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds suggest significant efficacy against these cell lines .
Mutagenicity
A review of mutagenic chemicals lists this compound as a compound of interest due to its potential mutagenic properties. Its ability to form adducts with DNA could lead to mutations, emphasizing the need for careful handling in laboratory settings .
Study 1: In Vitro Anticancer Activity
In a study examining various chlorinated compounds, this compound was tested for its ability to inhibit cancer cell growth. The results indicated that the compound displayed a dose-dependent inhibition of cell proliferation in several cancer cell lines. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in cell division .
Cell Line | IC50 (µM) |
---|---|
K562 | 2.27 |
MCF-7 | 5.12 |
HeLa | 4.56 |
Study 2: Enzyme Interaction
The interaction of this compound with specific enzymes was evaluated using enzyme assays. The compound was found to inhibit several kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Synthesis Intermediate : Used as an intermediate in the synthesis of more complex organic molecules.
- Drug Development : Investigated for potential use in developing new therapeutic agents targeting specific enzymes or receptors.
- Specialty Chemicals Production : Utilized in producing polymers and resins due to its unique chemical properties.
Properties
IUPAC Name |
1,2-dichloro-3-[4-(chloromethyl)phenoxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-8-9-4-6-10(7-5-9)17-12-3-1-2-11(15)13(12)16/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMYGHPBRACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.